

In-depth Technical Guide: RJG-2036 Structural Analogs and Derivatives

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Compound of Interest

Compound Name: RJG-2036

Cat. No.: B15580809

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An extensive search for the compound designated "**RJG-2036**" has yielded no direct identification of a specific molecule with this identifier in publicly available scientific literature, patent databases, or clinical trial registries.

This suggests several possibilities:

- Internal Codename: "**RJG-2036**" may be an internal development codename for a compound that has not yet been disclosed in public forums.
- Novel, Unpublished Compound: The molecule could be a very recent discovery that has not yet been the subject of published research.
- Typographical Error: It is possible that the identifier is a typographical error, and a different name was intended.

While information on "**RJG-2036**" is not available, a compound with a similar numerical designation, DCC-2036, has been identified as a novel tyrosine kinase inhibitor. For the benefit of researchers, and in the event that "DCC-2036" was the intended subject, we provide a summary of its known characteristics.

DCC-2036: A Potential Point of Reference

DCC-2036 is a potent inhibitor of AXL and MET kinases, which are implicated in the progression of certain cancers, particularly triple-negative breast cancer (TNBC). Research

indicates that DCC-2036 exerts its antitumor effects by targeting these kinases and modulating downstream signaling pathways.

Quantitative Data Summary

Compound	Target	Cell Line	IC50 / GI50	Efficacy
DCC-2036	AXL/MET	MDA-MB-231 (TNBC)	Not specified in abstract	Inhibited growth and metastasis in vivo
DCC-2036	AXL/MET	MDA-MB-468 (TNBC)	Not specified in abstract	Did not inhibit growth in vivo
DCC-2036 + Cisplatin	AXL/MET	TNBC cells	Not specified in abstract	Synergistic antiproliferative effects
DCC-2036 + Lapatinib	AXL/MET	TNBC cells	Not specified in abstract	Synergistic antiproliferative effects

Table 1: Summary of in vitro and in vivo activity of DCC-2036. Data is derived from a 2019 study on the therapeutic activity of DCC-2036 against triple-negative breast cancer patient-derived xenografts.[\[1\]](#)

Experimental Protocols

In Vivo Xenograft Studies:

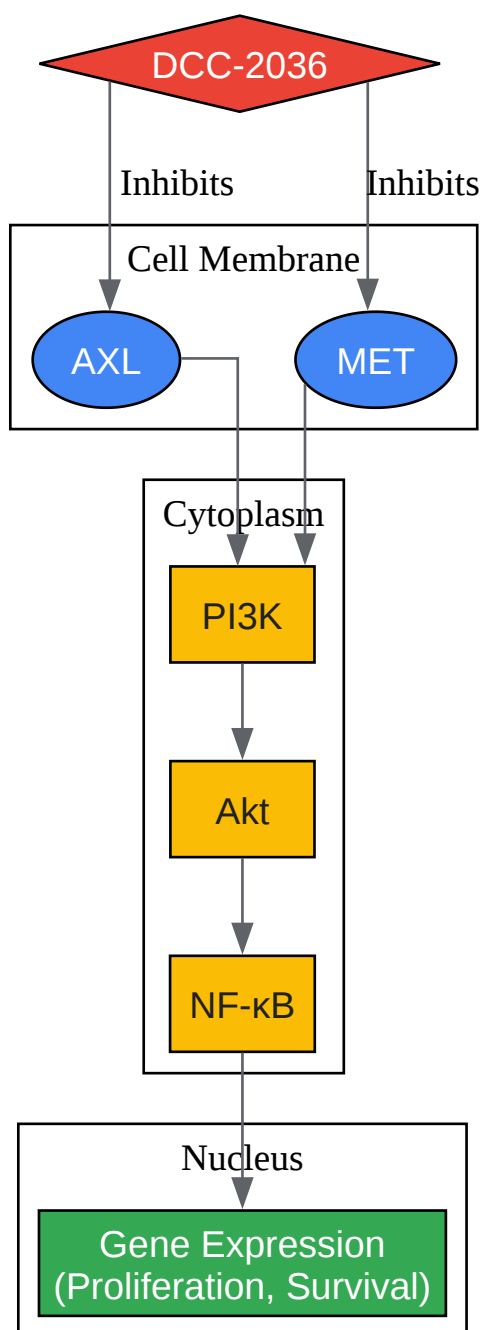
- Cell Implantation: MDA-MB-231 (AXL/MET-high) or MDA-MB-468 (AXL-low) triple-negative breast cancer cells were xenografted into NSG mice.
- Treatment: Mice were treated with DCC-2036.
- Outcome Measurement: Tumor growth and metastasis were monitored and measured to assess the in vivo efficacy of DCC-2036.[\[1\]](#)

Cell-Based Proliferation Assays:

- **Cell Culture:** Triple-negative breast cancer cell lines were cultured under standard conditions.
- **Compound Treatment:** Cells were treated with DCC-2036, either alone or in combination with other agents like cisplatin or lapatinib.
- **Proliferation Assessment:** The antiproliferative effects of the treatments were measured to determine efficacy and potential synergistic interactions.[\[1\]](#)

Signaling Pathway

DCC-2036 targets the AXL and MET receptor tyrosine kinases. The downstream signaling cascade affected by this inhibition involves the PI3K/Akt-NFκB pathway.[\[1\]](#)



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Figure 1: Simplified signaling pathway of DCC-2036 action.

Note on "IMPAACT 2036": Searches for "2036" also identified "IMPAACT 2036," which is the designation for a Phase I/II clinical study (CRAYON study) evaluating long-acting injectable Cabotegravir and Rilpivirine in children with HIV-1.[2][3][4][5][6] This is a study protocol identifier and not the name of a new chemical entity.

Should "RJG-2036" be a novel but yet-to-be-published compound, this guide will be updated as information becomes publicly available. We recommend that researchers with an interest in this specific molecule consult internal documentation or await forthcoming publications or patent filings.

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References

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